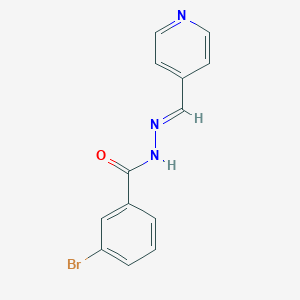

![molecular formula C16H19NO B5536173 1-(bicyclo[4.1.0]hept-7-ylcarbonyl)indoline](/img/structure/B5536173.png)

1-(bicyclo[4.1.0]hept-7-ylcarbonyl)indoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of polycyclic indolines, which are structurally related to the compound of interest, has been explored through various catalytic methods. Copper-catalyzed cascade reactions between propargylic carbamates and indoles have been demonstrated to achieve high synthetic efficiency and selectivity for structurally distinct polycyclic indolines, including quinoline-fused indolines and pyrroloindolines (Tian-Ren Li et al., 2017). Additionally, iron(II)-catalyzed or UV-driven intramolecular cyclization reactions have also been used to synthesize novel polycyclic sulfonyl indolines, highlighting the versatility of metal-catalyzed processes in indoline synthesis (Lin Lu et al., 2019).

Molecular Structure Analysis

The molecular structure of indoline derivatives has been extensively studied, with particular attention to the formation of bicyclic and tricyclic structures. Silver-catalyzed dearomative cycloadditions have been used to access indoline fused bicyclo[2.1.1]hexanes, a process that tolerates a wide range of functional groups and achieves high yields (Lei Tang et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving indolines often leverage the nucleophilicity of the indoline nitrogen. Intramolecular [4 + 2] cycloadditions of ynamides and conjugated enynes provide a pathway to substituted indolines, which can further undergo oxidation to furnish corresponding indoles, showcasing the chemical reactivity and transformation capabilities of indoline compounds (J. R. Dunetz & R. Danheiser, 2005).

Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Molecules

Recent advancements in synthetic chemistry have highlighted the utility of indoline derivatives in the enantioselective construction of complex molecules. Kuang et al. (2018) developed an efficient method for the enantioselective synthesis of tetracyclic indolines, featuring four continuous stereocenters, through a formal [2 + 2 + 2] cycloaddition reaction. This process facilitates the rapid construction of optically active tetracyclic indoline derivatives, which are significant scaffolds in bioactive natural products and pharmaceuticals, demonstrating the compound's versatility in synthesizing complex molecular architectures with high diastereo- and enantioselectivities (Kuang et al., 2018).

Catalytic Applications

Li et al. (2017) explored the copper-catalyzed cascade reactions of propargylic carbamates and indoles, achieving a one-step, divergent synthesis of polycyclic indolines. This method underscores the utility of indoline derivatives in catalytic applications, enabling the synthesis of structurally diverse polycyclic indolines with high efficiency and selectivity. The ability to generate quinoline-fused indolines and other complex structures from simple starting materials highlights the indoline derivative's role in innovative synthetic strategies (Li et al., 2017).

Antimicrobial and Antitumor Activities

The biological activities of indoline derivatives have been a focal point of research, with several studies investigating their antimicrobial and antitumor properties. For instance, Falla et al. (1996) studied indolicidin, a peptide with a high content of tryptophan (an indole derivative), for its antimicrobial properties. They discovered that indolicidin permeabilizes bacterial membranes, demonstrating the potential antimicrobial applications of indole-related compounds (Falla et al., 1996).

Constrained Proline Analogues

Hanessian et al. (2003) synthesized bicyclic sulfonamides from 4-alkenyl N-alkenylsulfonyl L-prolines through a ring-closure metathesis reaction. These bicyclic sulfonamides, serving as constrained proline analogues, illustrate the utility of indoline derivatives in designing molecules with potential enzyme inhibitory activities, specifically targeting thrombin. This work highlights the compound's relevance in creating biologically active molecules with potential therapeutic applications (Hanessian et al., 2003).

Zukünftige Richtungen

There has been a resurgent interest in the chemistry of bicyclo[1.1.0]butanes, which are structurally similar to bicyclo[4.1.0]heptanes, driven by the pharmaceutical industry’s increasing desire for new methods to access cyclobutanes and azetidines . This suggests potential future directions for research into “1-(bicyclo[4.1.0]hept-7-ylcarbonyl)indoline” and similar compounds.

Eigenschaften

IUPAC Name |

7-bicyclo[4.1.0]heptanyl(2,3-dihydroindol-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c18-16(15-12-6-2-3-7-13(12)15)17-10-9-11-5-1-4-8-14(11)17/h1,4-5,8,12-13,15H,2-3,6-7,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMKOZVQONOKLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C2C(=O)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bicyclo[4.1.0]heptanyl(2,3-dihydroindol-1-yl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-oxo-6H-benzo[c]chromen-3-yl phenyl carbonate](/img/structure/B5536112.png)

![2,2-dichloro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5536118.png)

![N-[2-(4-chlorophenyl)ethyl]-2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]acetamide](/img/structure/B5536140.png)

![3-(1-benzyl-1H-imidazol-2-yl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidine](/img/structure/B5536151.png)

![4-(4-fluorophenyl)-1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinol](/img/structure/B5536155.png)

![methyl 2-{[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5536168.png)

![2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5536169.png)

![6-{[3-(propoxymethyl)pyrrolidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5536170.png)

![3-methyl-1-(1-pyrrolidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5536178.png)

![2-(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)pyridine](/img/structure/B5536190.png)